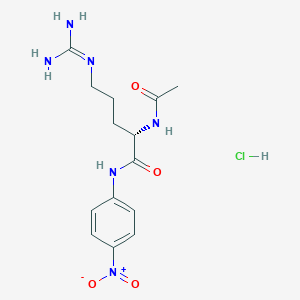

Ac-Arg-Pna HCl

説明

Ac-Arg-Pna HCl, also known as Acetyl-Arginyl-Phenylalanine-HCl, is an amino acid derivative that has been used in various laboratory experiments and studies. It is a white crystalline powder that is soluble in water and has a melting point of 85-90 °C. Ac-Arg-Pna HCl has recently become popular in the scientific community due to its versatility and potential uses in various applications. This article will provide an overview of Ac-Arg-Pna HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Endotoxin Quantification

Scientific Field

Application Summary

Ac-Arg-Pna HCl is used as a synthetic substrate in the Thermo Scientific™ Pierce™ Chromogenic Endotoxin Quant Kit, an endpoint chromogenic detection assay based on the Limulus amebocyte lysate (LAL) assay . This assay is used for the quantification of endotoxins, which are lipopolysaccharides (LPS) found in gram-negative bacteria .

Methods of Application

The activated clotting enzyme in the LAL assay catalyzes the release of p-nitroaniline (pNA) from the synthetic substrate, Ac-Ile-Glu-Ala-Arg-pNA . The released pNA produces a yellow color that can be quantified with the Thermo Scientific NanoDrop™ One/OneC Microvolume UV-Vis Spectrophotometer at 405 nm . By creating a standard curve that relates absorbance intensity to the endotoxin concentration, the amount of endotoxin present in an unknown sample can be quantified .

Results or Outcomes

The presence of endotoxin has been shown to affect inflammation and toxicity of biomaterials and reduce transfection efficiencies . Thus, accurate quantitation of endotoxins is crucial in various fields, including recombinant DNA technologies where gram-negative bacteria are commonly used .

Antimicrobial Applications

Scientific Field

Application Summary

Peptide nucleic acid (PNA) is a nucleic acid mimic with high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . PNA sequences can be designed to selectively silence gene expression, which makes PNA a promising tool for antimicrobial applications .

Methods of Application

To overcome the poor membrane permeability of PNA, PNA conjugates with different molecules have been developed . This includes covalently linked conjugates of PNA with cell-penetrating peptides, aminosugars, aminoglycoside antibiotics, and non-peptidic molecules .

Results or Outcomes

These PNA conjugates have been tested, primarily as PNA carriers, in antibacterial and antiviral applications . The chemistries of the conjugation and the applied linkers are also discussed .

特性

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Arg-Pna HCl | |

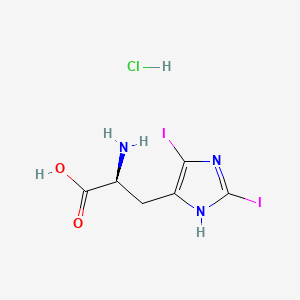

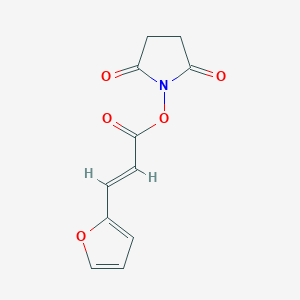

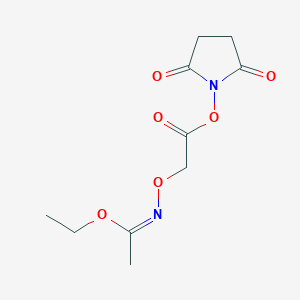

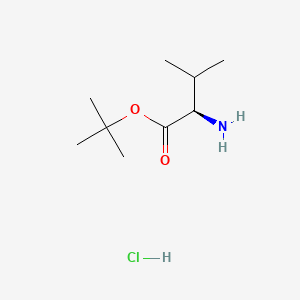

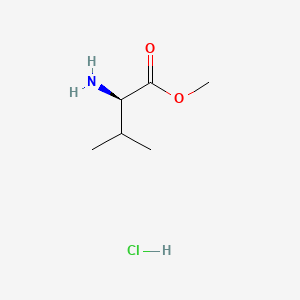

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。